molecular formula C17H27BrN4O2 B10756032 5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide

5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide

Cat. No.: B10756032
M. Wt: 399.3 g/mol
InChI Key: DALSFUWTAOKVTF-UHFFFAOYSA-N
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Description

5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom, a diazepane ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The bromine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as receptors and enzymes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide:

    Other diazepane derivatives: Compounds with similar diazepane rings but different substituents, leading to variations in activity and applications.

Uniqueness

5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide is unique due to its specific combination of functional groups and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H27BrN4O2

Molecular Weight

399.3 g/mol

IUPAC Name

5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C17H27BrN4O2/c1-5-22-7-6-21(3)10-12(11-22)20-17(23)13-8-14(18)15(19-2)9-16(13)24-4/h8-9,12,19H,5-7,10-11H2,1-4H3,(H,20,23)

InChI Key

DALSFUWTAOKVTF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC(C1)NC(=O)C2=CC(=C(C=C2OC)NC)Br)C

Origin of Product

United States

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